molecular formula C19H20F3N3O3S B1400868 Cav 2.2 blocker 2 CAS No. 1204535-44-3

Cav 2.2 blocker 2

Cat. No.: B1400868
CAS No.: 1204535-44-3
M. Wt: 427.4 g/mol
InChI Key: BLFJGFDZMABYMY-ZDUSSCGKSA-N
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Description

CNV-2197944 is a small molecule drug developed primarily for its potential in treating neuropathic pain. It functions as a state-dependent calcium channel blocker, specifically targeting the Cav2.2 channels, which are involved in the transmission of pain signals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CNV-2197944 involves multiple steps, starting with the preparation of key intermediates. The process typically includes:

    Formation of the Core Structure: The core structure is synthesized through a series of condensation and cyclization reactions.

    Functional Group Modifications: Various functional groups are introduced or modified to enhance the compound’s activity and selectivity.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

Industrial production of CNV-2197944 follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow chemistry may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

CNV-2197944 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can modify certain functional groups, potentially altering the compound’s activity.

    Substitution: Substitution reactions can introduce different substituents, which may enhance or modify the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a range of substituted analogs.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    Ziconotide: Another Cav2.2 channel blocker used for severe chronic pain.

    Gabapentin: Though not a direct Cav2.2 blocker, it modulates calcium channels indirectly and is used for neuropathic pain.

    Pregabalin: Similar to gabapentin, it affects calcium channels and is used for neuropathic pain.

Uniqueness

CNV-2197944 is unique due to its state-dependent blocking mechanism, which allows it to selectively inhibit highly active Cav2.2 channels. This selectivity potentially reduces side effects compared to other calcium channel blockers .

Biological Activity

Cav 2.2 blockers, particularly compounds like C2230, have garnered significant attention in pharmacological research due to their potential therapeutic applications in pain management and neurological disorders. This article delves into the biological activity of Cav 2.2 blocker 2, examining its mechanisms of action, efficacy in various experimental models, and relevant case studies.

Cav 2.2, also known as N-type calcium channels, play a crucial role in neurotransmitter release and neuronal excitability. Blockers like C2230 exhibit use-dependent inhibition , meaning their effectiveness increases with higher frequencies of neuronal firing. This property is particularly advantageous in pain management, where heightened neuronal activity is common.

  • Binding Characteristics : C2230 preferentially binds to the inactivated state of the Cav 2.2 channel. Studies show that it enhances closed-state inactivation and accelerates open-state inactivation during high-frequency stimulation, which is essential for effective pain relief .

Efficacy and Potency

The potency of C2230 has been quantified through various electrophysiological experiments. The half-maximal inhibitory concentration (IC50) values indicate its effectiveness at different membrane potentials:

Membrane Potential (mV)IC50 (µM)
-501.3 ± 0.1
-8010.2 ± 0.6

These results suggest that C2230 is significantly more potent at depolarized potentials, where Cav 2.2 channels are more likely to be inactivated, thus providing a robust blockade during conditions of increased neuronal activity .

Pain Models

Recent studies have demonstrated the efficacy of C2230 across multiple pain models:

  • Chronic Pain Model : In a rat model of chronic pain, administration of C2230 resulted in a marked reduction in pain behaviors, suggesting its potential as a therapeutic agent for chronic pain management .
  • Neuronal Excitability : Experiments involving dorsal root ganglion (DRG) neurons showed that C2230 inhibited CaV2.2 currents without affecting overall neuronal excitability, indicating its selective action on pain pathways .
  • Nonhuman Primate Studies : Similar effects were observed in marmosets (Callithrix jacchus), where C2230 significantly reduced total calcium currents in trigeminal ganglia compared to control groups .

Comparative Analysis with Other Blockers

C2230's mechanism and efficacy can be compared with other known Cav 2.2 blockers such as ω-conotoxin GVIA (ω-CGVIA). While ω-CGVIA is known for its irreversible blockade, C2230 demonstrates a rapid and reversible block with a distinct binding profile that allows for recovery under certain conditions .

FeatureC2230ω-Conotoxin GVIA
Binding TypeUse-dependentIrreversible
RecoveryRapid and completeSlow
Potency at -50 mVHigh (IC50 = 1.3 µM)Not specified

Properties

CAS No.

1204535-44-3

Molecular Formula

C19H20F3N3O3S

Molecular Weight

427.4 g/mol

IUPAC Name

(2-methylpyridin-3-yl)-[(2S)-2-methyl-4-[4-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]methanone

InChI

InChI=1S/C19H20F3N3O3S/c1-13-12-24(10-11-25(13)18(26)17-4-3-9-23-14(17)2)29(27,28)16-7-5-15(6-8-16)19(20,21)22/h3-9,13H,10-12H2,1-2H3/t13-/m0/s1

InChI Key

BLFJGFDZMABYMY-ZDUSSCGKSA-N

SMILES

CC1CN(CCN1C(=O)C2=C(N=CC=C2)C)S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F.Cl

Isomeric SMILES

C[C@H]1CN(CCN1C(=O)C2=C(N=CC=C2)C)S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F

Canonical SMILES

CC1CN(CCN1C(=O)C2=C(N=CC=C2)C)S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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